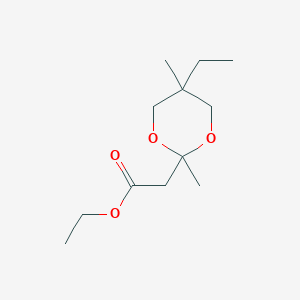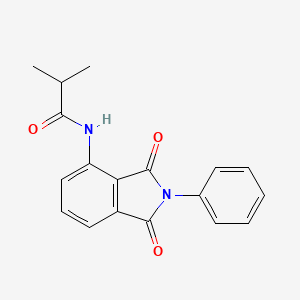![molecular formula C20H34N2O B3915638 1-[5-(4-tert-butylphenoxy)pentyl]-4-methylpiperazine](/img/structure/B3915638.png)
1-[5-(4-tert-butylphenoxy)pentyl]-4-methylpiperazine
Overview
Description
1-[5-(4-tert-butylphenoxy)pentyl]-4-methylpiperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a piperazine ring substituted with a 4-methyl group and a 5-(4-tert-butylphenoxy)pentyl chain. The tert-butylphenoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-tert-butylphenoxy)pentyl]-4-methylpiperazine typically involves the following steps:
Formation of the tert-butylphenoxy intermediate: The initial step involves the reaction of 4-tert-butylphenol with an appropriate alkylating agent to form the 4-tert-butylphenoxy intermediate.
Alkylation of piperazine: The 4-tert-butylphenoxy intermediate is then reacted with 1-bromo-5-chloropentane under basic conditions to form 1-[5-(4-tert-butylphenoxy)pentyl]piperazine.
Methylation: Finally, the piperazine ring is methylated using a methylating agent such as methyl iodide to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(4-tert-butylphenoxy)pentyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[5-(4-tert-butylphenoxy)pentyl]-4-methylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(4-tert-butylphenoxy)pentyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The tert-butylphenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
1-[3-(4-tert-butylphenoxy)propyl]piperidine: Similar structure but with a shorter alkyl chain.
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
Uniqueness: 1-[5-(4-tert-butylphenoxy)pentyl]-4-methylpiperazine is unique due to the presence of both the 4-methylpiperazine ring and the 5-(4-tert-butylphenoxy)pentyl chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[5-(4-tert-butylphenoxy)pentyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O/c1-20(2,3)18-8-10-19(11-9-18)23-17-7-5-6-12-22-15-13-21(4)14-16-22/h8-11H,5-7,12-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNGYZOYEJFLFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCCN2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-(4-hydroxyphenyl)-2-[(4-nitrobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B3915561.png)
![N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B3915562.png)
![3-(2-bromophenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3915567.png)
![3-(2-Bromophenoxy)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B3915572.png)
![2-(1,1-dioxidothiomorpholin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3915581.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-methoxypropyl)benzamide](/img/structure/B3915595.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-(2,4-diethoxyphenyl)methylideneamino]acetamide](/img/structure/B3915614.png)

![7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B3915619.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B3915625.png)
![ethyl {2-[2-(2-methoxybenzylidene)hydrazino]-1,3-thiazol-4-yl}acetate](/img/structure/B3915628.png)
![Methyl 4-[(2E)-3-(2H-1,3-benzodioxol-5-YL)-2-(phenylformamido)prop-2-enamido]benzoate](/img/structure/B3915632.png)
